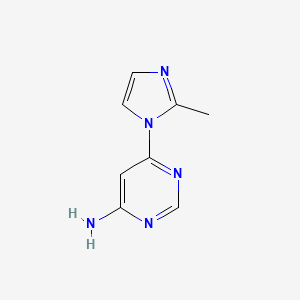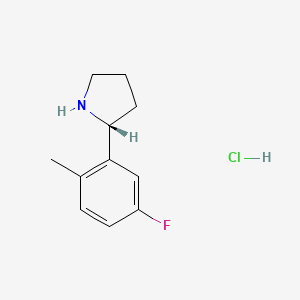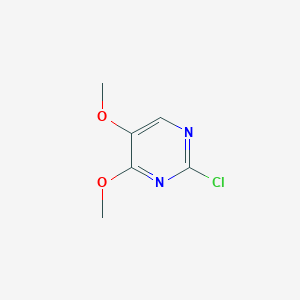
2-Chloro-4,5-dimethoxypyrimidine
Descripción general
Descripción
2-Chloro-4,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2. It is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxypyrimidine typically involves the chlorination of 4,5-dimethoxypyrimidine. One common method includes the reaction of 2,4-dichloro-5-methoxypyrimidine with methanol under specific conditions to yield the desired compound . Another approach involves the use of malononitrile as a starting material, followed by a series of reactions including salifying, cyanamide, and condensation reactions .
Industrial Production Methods: Industrial production of this compound may utilize large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often involves the use of composite solvents and catalysts to facilitate the reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4,5-dimethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like aniline derivatives can be used in the presence of a base or under microwave conditions to facilitate the substitution of the chlorine atom.
Major Products:
Aplicaciones Científicas De Investigación
2-Chloro-4,5-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antiviral activities.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,5-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2,4-Dichloro-5-methoxypyrimidine: Similar in structure but with an additional chlorine atom.
2-Anilinopyrimidines: Derivatives formed by substitution of the chlorine atom with aniline.
2-Cyanopyrimidines: Compounds with a cyano group instead of the methoxy groups.
Uniqueness: Its combination of chlorine and methoxy groups makes it a versatile intermediate for synthesizing various derivatives with diverse biological and chemical properties .
Propiedades
IUPAC Name |
2-chloro-4,5-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(7)9-5(4)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIOOCFFMSRIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

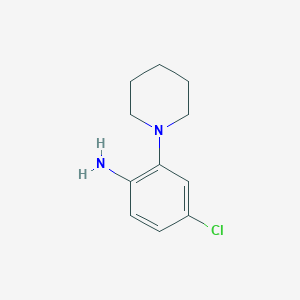
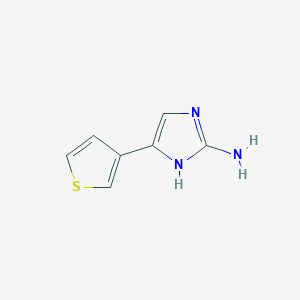
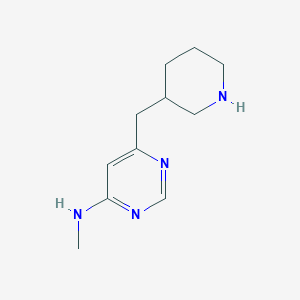

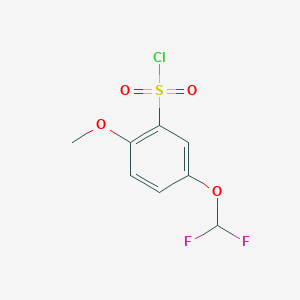
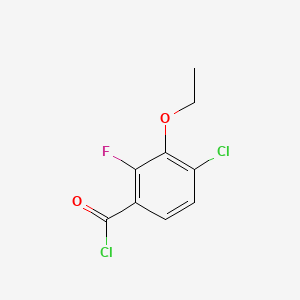
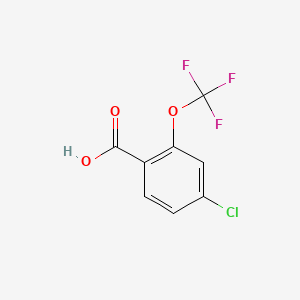
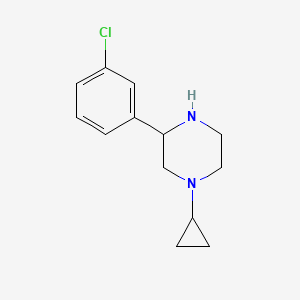
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
